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Compound of Interest

Compound Name: 1-Deoxy-Cer

Cat. No.: B3025978

Introduction

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids that are formed when the enzyme
serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with alanine instead of its
canonical substrate, serine.[1][2][3][4] This leads to the formation of 1-deoxysphinganine
(doxSA), the precursor for 1-deoxydihydroceramides (deoxyDHCer) and 1-deoxyceramides
(deoxyCer).[1][3] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, which
prevents their conversion into complex sphingolipids and renders them resistant to canonical
degradation pathways, leading to their consideration as "dead-end" metabolites.[3][5]
Accumulation of these lipids has been implicated in the pathology of hereditary sensory and
autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[3][6][7]

Accurate quantification of 1-deoxy-ceramides in tissue samples is crucial for understanding
their physiological roles and pathological implications. The choice of lipid extraction method is a
critical step that significantly impacts the recovery and subsequent analysis of these lipids. This
document provides an overview and detailed protocols for established methods of extracting 1-
deoxy-ceramides from tissues.

Overview of Extraction Methods

The effective extraction of lipids from biological tissues depends on disrupting the interactions
between lipids and proteins and partitioning the lipids into a solvent phase. The most common
methods rely on solvent systems that can efficiently solvate a broad range of lipid species.
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» Folch Method: This is a classic and widely used method that employs a chloroform/methanol
(2:1, v/v) mixture to homogenize the tissue.[8][9][10] The high solvent-to-sample ratio
(typically 20:1) ensures a comprehensive extraction of a broad range of lipids.[9][11] A
subsequent wash step with a salt solution separates the mixture into two phases, with the
lipids remaining in the lower chloroform phase.[8][9] The Folch method is considered highly
effective for a wide array of lipid classes.[12]

» Bligh and Dyer Method: This method is a modification of the Folch procedure, developed to
be more rapid and use a smaller volume of solvents.[11][13] It uses a
chloroform/methanol/water system that initially forms a single phase for extraction and is
then converted to a biphasic system by adding more chloroform and water.[13][14] While
efficient, it has been reported to yield lower lipid estimates in samples with high lipid content
(>2%) compared to the Folch method.[11][13]

» Ethyl Acetate/Isopropanol/Water Method: A specific protocol for quantifying 1-deoxy-
ceramides in nervous system tissues utilizes a double extraction with a mixture of Ethyl
acetate: Isopropanol: Water (60:28:12).[6] This method has been successfully applied for the
profiling of deoxydihydroceramides and deoxyceramides in brain, spinal cord, and sciatic
nerve tissues.[6]

o Solid-Phase Extraction (SPE): SPE can be used as a cleanup or fractionation step after an
initial solvent extraction. Aminopropyl-bonded silica cartridges, for example, can effectively
separate different sphingolipid classes, including ceramides, from a total lipid extract.[15][16]
This allows for the isolation of a ceramide-rich fraction for more targeted analysis.

Comparative Summary of Extraction Methods

The selection of an appropriate extraction method depends on the specific research goals,
sample type, and available equipment. The following table summarizes the key features of the
described methods.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.slideshare.net/slideshow/lipid-extraction-by-folch-method/30301082
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://m.youtube.com/watch?v=0cy3FqnjPWQ
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://www.vliz.be/imisdocs/publications/134897.pdf
https://www.slideshare.net/slideshow/lipid-extraction-by-folch-method/30301082
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535403/
https://www.vliz.be/imisdocs/publications/134897.pdf
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.vliz.be/imisdocs/publications/134897.pdf
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.benchchem.com/product/b3025978?utm_src=pdf-body
https://www.benchchem.com/product/b3025978?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467697/
https://pubmed.ncbi.nlm.nih.gov/10974060/
https://www.researchgate.net/publication/12348254_A_procedure_for_fractionation_of_sphingolipid_classes_by_solid-phase_extraction_on_aminopropyl_cartridges
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

o Solvent Disadvanta Primary
Method Principle Advantages T
System ges Application
High recovery
) for a broad Requires Comprehensi
High-volume o
range of large solvent ve lipidome
solvent . )
) Chloroform:M lipids; volumes; analysis;
Folch extraction ) ] )
ethanol (2:1) considered a chloroform is samples with
and phase o
) "gold a health high lipid
separation
standard".[11] hazard.[9][10] content.
[12]
Low-volume May Routine
) Faster than ) )
monophasic Folch underestimat  analysis of
olch; . .
. extraction Chloroform:M ) e lipid content  samples with
Bligh & Dyer requires less )
followed by ethanol:Water in fatty low to
) _ solvent.[11] )
biphasic [13] tissues (>2% moderate
separation lipid).[11][13] lipid content.
Specifically Less data Targeted
Ethy] demonstrated  available on guantification
Ethyl Double liquid- Y for 1-deoxy- its efficiency of 1-deoxy-
o Acetate:Isopr ] ]
Acetate/lsopr  liquid ceramide for other ceramides,
) opanol:Water o ) ) ]
opanol extraction gquantification  tissue types particularly in
(60:28:12) _ o
in neural or lipid the nervous
tissues.[6] classes. system.
Allows for )
] Not a primary
Chromatogra ] separation of ) o
_ _ Various (used extraction Purification of
Solid-Phase phic lipid classes, )
, , for _ method; adds  ceramides
Extraction separation ~ reducing
cleanup/fracti an extra step  from a total
(SPE) based on ) sample o
] onation) ] to the lipid extract.
polarity complexity.
workflow.
[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of 1-deoxy-ceramides and a

comparative workflow of the primary extraction methods.
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Biosynthesis and Metabolism of 1-Deoxy-Ceramides.
Comparative Workflow of Lipid Extraction Methods.

Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
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This protocol is adapted from the methods described by Folch et al. and is suitable for
exhaustive lipid extraction from tissues.[8][9][17]

Materials:

e Chloroform (purified and distilled)

e Methanol (HPLC grade)

e 0.9% NaCl solution (w/v) in distilled water

e Homogenizer (e.g., Potter-Elvehjem or bead beater)

e Orbital shaker

e Centrifuge

e Separating funnel or centrifuge tubes

o Rotary evaporator or nitrogen stream evaporator

Procedure:

Sample Preparation: Weigh approximately 1 gram of tissue. If the sample is large, mince it
into smaller pieces.[17]

e Homogenization: Place the tissue in a homogenizer. Add 20 mL of a chloroform:methanol
(2:1, v/v) mixture. This maintains a solvent-to-tissue ratio of 20:1.[8][9] Homogenize
thoroughly until a uniform suspension is achieved.

o Agitation: Transfer the homogenate to a glass tube or flask. Agitate on an orbital shaker for
15-20 minutes at room temperature.[9][10]

« Filtration/Centrifugation: To recover the liquid phase, either filter the homogenate through a
funnel with filter paper or centrifuge it to pellet the solid tissue debris.[8][9]

e Washing: Transfer the filtrate (liquid extract) to a new tube or a separating funnel. Add 0.2
volumes of the 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).[9]
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» Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed
(e.g., 2000 rpm) for 10 minutes to facilitate the separation of the two phases.[8][9]

 Lipid Collection: Two distinct layers will form. The upper agueous/methanol phase contains
polar non-lipid contaminants, while the lower chloroform phase contains the lipids.[8]
Carefully remove the upper phase by siphoning or with a Pasteur pipette.

e Drying: Evaporate the lower chloroform phase to dryness under a vacuum using a rotary
evaporator or under a stream of nitrogen if the volume is small (2-3 mL).[9][10]

o Storage: Reconstitute the dried lipid extract in a small, known volume of chloroform or a
suitable solvent for downstream analysis. Store at -20°C or -80°C under nitrogen to prevent
oxidation.

Protocol 2: Bligh and Dyer Method

This protocol is a faster alternative to the Folch method, using less solvent.[13]
Materials:

e Chloroform

e Methanol

« Distilled water

e Homogenizer or vortex mixer

o Centrifuge tubes

e Centrifuge

Procedure:

o Sample Preparation: This procedure is suitable for a sample assumed to contain
approximately 80% water. For 1 g of tissue, assume 0.8 mL of water.
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Monophasic Extraction: In a centrifuge tube, add the tissue sample. Add chloroform and
methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of
1:2:0.8 (v/vlv). For 1 g of tissue (containing ~0.8 mL water), this would mean adding 1 mL of
chloroform and 2 mL of methanol. Homogenize or vortex vigorously for 10-15 minutes.[13]

Biphasic Separation: To the monophasic mixture, add an additional 1 mL of chloroform.
Vortex for 1 minute. Then, add 1 mL of distilled water. Vortex for another minute. The final
solvent ratio will be approximately 2:2:1.8 (Chloroform:Methanol:Water), which will separate
into two phases.[13]

Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases and
pellet the precipitated protein at the interface.

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using
a Pasteur pipette.[13]

Drying and Storage: Evaporate the solvent and store the lipid extract as described in the
Folch method.

Protocol 3: Ethyl Acetate/Isopropanol/Water Extraction for 1-Deoxy-Ceramides

This protocol is based on a method specifically developed for the quantification of 1-deoxy-

ceramides in nervous system tissue.[6]

Materials:

Ethyl acetate (EtOAC)

Isopropanol (IPA)

Distilled water

Internal standards (if performing quantitative analysis)
Homogenizer/Sonication probe

Centrifuge tubes
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e Centrifuge

Procedure:

o Sample Preparation: Homogenize a known amount of tissue in a suitable buffer. Protein
concentration should be measured for normalization.[6]

 First Extraction: In a glass tube, combine the tissue homogenate with an internal standard
mix (if used). Add a sufficient volume (e.g., 2 mL) of the extraction solvent mixture: Ethyl
acetate:lsopropanol:Water (60:28:12, v/v/v).

 Homogenization and Separation: Vortex the sample vigorously. Centrifuge to pellet the tissue
debris.

» Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a
clean tube.

e Second Extraction: Resuspend the remaining tissue pellet in a second aliquot (e.g., 2 mL) of
the extraction solvent mixture. Repeat the vortexing and centrifugation steps.

e Pooling: Collect the second supernatant and combine it with the first extract.[6]

e Drying: Dry the pooled extracts under a stream of nitrogen.[6]

o Reconstitution: Resuspend the dried lipid sample in a mobile phase suitable for LC-MS/MS
analysis (e.g., Methanol with 1ImM Ammonium formate and 0.2% Formic acid).[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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